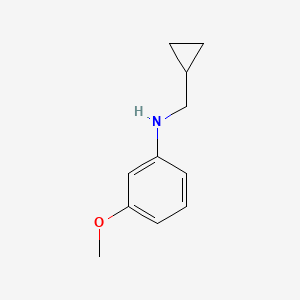

N-(cyclopropylmethyl)-3-methoxyaniline

Description

N-(Cyclopropylmethyl)-3-methoxyaniline is a substituted aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of a 3-methoxyaniline scaffold. This compound has garnered interest in medicinal and agrochemical research due to its structural similarity to inhibitors of enzymes involved in plant hormone biosynthesis, such as lignostilbene-α,β-dioxygenase (LSD) and 9-cis-epoxycarotenoid dioxygenase (NCED) . Its unique cyclopropane ring confers steric and electronic properties that influence binding affinity and selectivity toward biological targets.

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-10(7-11)12-8-9-5-6-9/h2-4,7,9,12H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIWSGVBCQUUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267937 | |

| Record name | N-(Cyclopropylmethyl)-3-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-55-4 | |

| Record name | N-(Cyclopropylmethyl)-3-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclopropylmethyl)-3-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with cyclopropyl formaldehyde in the presence of a reducing agent such as metal zinc and an acid catalyst . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the preparation of N-(cyclopropylmethyl)-3-methoxyaniline can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(cyclopropylmethyl)-3-methoxyaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can yield amine derivatives with different substituents.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives of N-(cyclopropylmethyl)-3-methoxyaniline .

Applications De Recherche Scientifique

N-(cyclopropylmethyl)-3-methoxyaniline has a similar structure to N-(cyclopropylmethyl)-3-ethoxyaniline, but possesses a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions. N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Scientific Research Applications

N-(cyclopropylmethyl)-3-ethoxyaniline has several applications in scientific research:

- Medicinal Chemistry The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

- Materials Science It can be used in the development of novel polymers and materials with unique mechanical and chemical properties.

- Biological Studies The compound can be used as a probe to study the interactions of cyclopropylmethyl groups with biological macromolecules.

- Industrial Applications It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline also has uses in scientific research:

- Chemistry N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline is used as an intermediate in the synthesis of various organic compounds.

- Biology and Medicine In biological research, this compound is studied for its potential pharmacological properties and may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Its derivatives are explored for their potential as analgesics, anti-inflammatory agents, and other therapeutic applications.

- Industry In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes.

N-(Cyclopropylmethyl)-3-methoxy-4-methylaniline is an organic compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications.

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease and may influence pathways related to neuroinflammation and oxidative stress.

- Antimicrobial Properties This compound has demonstrated activity against various bacterial strains, indicating potential applications in treating infections.

In vitro studies have shown that N-(cyclopropylmethyl)-3-ethoxyaniline exhibits promising activity against specific cancer cell lines. For instance, it was found to inhibit cell proliferation in colorectal cancer models, suggesting a potential role in cancer therapy.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT116 (Colorectal) | 15.2 | Inhibition of cell proliferation |

| Study B | MCF7 (Breast) | 20.5 | Induction of apoptosis |

Mécanisme D'action

The mechanism of action of N-(cyclopropylmethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Inhibitory Activity

The inhibitory activity of N-substituted 3-methoxyaniline derivatives varies significantly based on substituent groups. Key analogs and their properties are summarized below:

Key Observations:

Substituent Electronic Effects : The introduction of electron-donating groups (e.g., 4-hydroxybenzyl) improves LSD inhibition, likely by facilitating hydrogen bonding with the enzyme active site .

Schiff Base vs. Amine Linkers : N-(4-Hydroxybenzylidene)-3-methoxyaniline exhibits 30-fold higher potency than its amine counterpart (IC₅₀ = 0.3 µM vs. 10 µM), highlighting the importance of imine bond rigidity in enzyme interaction .

Selectivity Across Enzyme Families

Compounds with 3-methoxyaniline scaffolds show marked selectivity for LSD over NCED. For example:

Mechanistic Insights

- Fluorine Polarization : Fluorinated analogs (e.g., (Z)-1-fluoro-1-(4-hydroxyphenyl)-2-phenylethene) exploit polarization effects to strengthen enzyme-ligand interactions, though their lower potency (mM range) compared to Schiff bases indicates limitations in bulkier substituents .

- C-N vs. C-C Bonds : Replacing C-C bonds with C-N bonds (e.g., benzylideneaniline vs. styrene derivatives) enhances inhibition by introducing hydrogen-bonding capabilities .

Activité Biologique

N-(Cyclopropylmethyl)-3-methoxyaniline is an organic compound notable for its unique structural features, including a methoxy group and a cyclopropylmethyl substituent. This compound has garnered attention in biological research due to its potential pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of N-(cyclopropylmethyl)-3-methoxyaniline, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(Cyclopropylmethyl)-3-methoxyaniline has the molecular formula . Its structure is characterized by:

- Aniline Backbone : Provides a platform for various biological interactions.

- Methoxy Group (-OCH₃) : Influences electronic properties and solubility.

- Cyclopropylmethyl Group : Enhances binding affinity to biological targets.

The mechanism of action involves the interaction of N-(cyclopropylmethyl)-3-methoxyaniline with specific receptors or enzymes. The cyclopropylmethyl group enhances its binding affinity, while the methoxy and methyl groups modulate its electronic properties, impacting overall biological activity.

Antimicrobial Properties

Preliminary studies indicate that derivatives of N-(cyclopropylmethyl)-3-methoxyaniline exhibit effectiveness against various bacterial strains. The compound's structure may contribute to its ability to disrupt microbial cell functions, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Research has identified N-(cyclopropylmethyl)-3-methoxyaniline as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting its role as a substrate-competitive inhibitor of specific proteins associated with cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(cyclopropylmethyl)-3-methoxyaniline, a comparison with similar compounds is essential:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(Cyclopropylmethyl)-3-methoxyaniline | Methoxy and cyclopropylmethyl groups | Antimicrobial, anticancer |

| N-(Cyclopropylmethyl)-4-methylaniline | Methyl group at para position | Limited antibacterial activity |

| N-(Cyclopropylmethyl)-3-methyl-4-methoxyaniline | Methyl group at meta position | Potentially lower anticancer efficacy |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various aniline derivatives, including N-(cyclopropylmethyl)-3-methoxyaniline. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics.

- Cancer Cell Line Inhibition : In another study focusing on cancer therapeutics, N-(cyclopropylmethyl)-3-methoxyaniline was tested against several cancer cell lines. The findings revealed that the compound exhibited dose-dependent inhibition of cell proliferation, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.